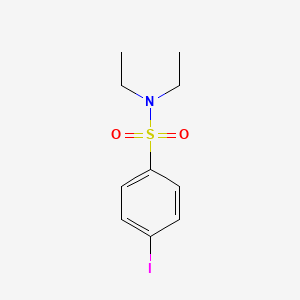

N,N-diethyl-4-iodobenzenesulfonamide

Description

Propriétés

IUPAC Name |

N,N-diethyl-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREIJFFBIONQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N,n Diethyl 4 Iodobenzenesulfonamide

Related Synthetic Routes to Halogenated Benzenesulfonamides

While the direct reaction of a sulfonyl chloride with an amine is most common, other methods exist for preparing the halogenated benzenesulfonyl precursors or the sulfonamides themselves. A Sandmeyer-type reaction can be employed, starting from feedstock anilines. organic-chemistry.org This process can convert an amino group on the benzene (B151609) ring into a sulfonyl chloride, which can then be directly converted into the sulfonamide by the addition of an amine in a one-pot procedure. organic-chemistry.org This approach is versatile for creating a wide range of substituted benzenesulfonamides.

Scalable Synthesis and Purification Techniques for N,N-Diethyl-4-iodobenzenesulfonamide

For larger-scale production, the synthesis procedure must be robust and the purification efficient. One-pot synthesis procedures, where sequential reactions occur in the same reactor, are often preferred for scalability as they reduce the need for isolating intermediates. researchgate.net

Purification of the final product typically involves a series of extraction and washing steps. A common workup procedure includes:

Diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297).

Washing the organic solution with an aqueous base (e.g., 1 M NaOH) to remove any unreacted sulfonyl chloride and acidic byproducts. nih.gov

Washing with brine to remove residual water-soluble impurities. nih.gov

Drying the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄). nih.gov

Concentrating the solution in vacuo to obtain the crude product. nih.gov

For achieving high purity, the crude residue is often purified using flash column chromatography. nih.gov The choice of eluent (e.g., a mixture of ethyl acetate and hexanes) depends on the polarity of the compound.

Chemical Reactivity and Transformations of N,n Diethyl 4 Iodobenzenesulfonamide

Cross-Coupling Reactions at the Aromatic Carbon-Iodine Bond

The presence of an iodine atom on the benzene (B151609) ring makes N,N-diethyl-4-iodobenzenesulfonamide an excellent substrate for various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and N,N-diethyl-4-iodobenzenesulfonamide can serve as a coupling partner in these transformations. A notable application is the arylation of cubanes. nih.govrsc.orgsemanticscholar.org In this context, a cubane (B1203433) derivative bearing an amide directing group can undergo directed ortho-metalation, followed by a palladium-catalyzed reaction with an aryl iodide like N,N-diethyl-4-iodobenzenesulfonamide. nih.govrsc.orgresearchgate.net This methodology enables the regioselective installation of the N,N-diethyl-4-sulfamoylphenyl group onto the cubane scaffold, leading to the formation of multiply arylated cubanes. nih.govrsc.orgsemanticscholar.org These reactions are significant as arylcubanes are being explored as bioisosteres for biaryl compounds in medicinal chemistry. nih.gov

The table below summarizes the substrate scope for the palladium-catalyzed arylation of cubane with various iodoarenes, illustrating the versatility of this reaction.

Copper-catalyzed cross-coupling reactions, such as the Goldberg and Ullmann reactions, provide alternative methods for forming carbon-nitrogen and carbon-oxygen bonds. While specific examples detailing the use of N,N-diethyl-4-iodobenzenesulfonamide in these reactions are not extensively documented in the provided search results, the general reactivity of aryl iodides in copper-catalyzed systems is well-established. For instance, copper-catalyzed N-arylation of amides with aryl iodides is a common transformation. mdpi.com This suggests that N,N-diethyl-4-iodobenzenesulfonamide could potentially react with various nucleophiles, such as amides, amines, and alcohols, in the presence of a copper catalyst to yield the corresponding coupled products.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.govyoutube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.govyoutube.com N,N-diethyl-4-iodobenzenesulfonamide is a suitable aryl iodide substrate for this transformation, allowing for the direct attachment of an alkyne moiety to the benzene ring. This reaction provides a straightforward route to synthesize various substituted alkynes, which are versatile intermediates in organic synthesis. nih.govresearcher.life The general applicability of the Sonogashira reaction to aryl iodides suggests its utility with N,N-diethyl-4-iodobenzenesulfonamide for creating molecules with extended conjugation or for further functionalization of the alkyne group. nih.govyoutube.com

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of N,N-diethyl-4-iodobenzenesulfonamide, the cycle would begin with the oxidative addition of the aryl iodide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent (in the case of Suzuki coupling) or another organometallic species. nih.gov The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov The specific ligands on the palladium catalyst and the reaction conditions can influence the efficiency and outcome of each step in the cycle. nih.gov

For Sonogashira couplings, the mechanism is thought to involve two interconnected catalytic cycles, one for palladium and one for copper. semanticscholar.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. semanticscholar.org

Directed Ortho-Metalation Strategies Involving the Sulfonamide Moiety

The sulfonamide group in N,N-diethyl-4-iodobenzenesulfonamide can act as a directed metalation group (DMG). wikipedia.orgbaranlab.org This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the sulfonamide, facilitating the introduction of various electrophiles at that specific site. wikipedia.orgbaranlab.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The sulfonamide group is a moderately effective DMG, capable of directing the deprotonation of the adjacent ortho protons with a strong base, typically an organolithium reagent. wikipedia.orgacs.org The lithium atom of the base coordinates to the oxygen atoms of the sulfonamide, positioning the base to abstract a proton from the nearby ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent specifically at the C-3 position of N,N-diethyl-4-iodobenzenesulfonamide. wikipedia.orguwindsor.caharvard.edu The regioselectivity of this process is generally high, providing a reliable method for the synthesis of 1,2,4-trisubstituted benzene derivatives. nih.gov

The table below provides a general overview of the regioselectivity observed in the directed ortho-metalation of benzenesulfonamides.

Subsequent Functional Group Introductions via Electrophilic Quenches

The carbon-iodine bond in N,N-diethyl-4-iodobenzenesulfonamide is a key site for chemical modification, primarily through metal-halogen exchange reactions. wikipedia.org This transformation converts the relatively unreactive aryl iodide into a highly nucleophilic organometallic species, which can then react with a wide array of electrophiles to introduce new functional groups onto the aromatic ring.

The most common method for this activation is lithium-halogen exchange. wikipedia.org Treatment of N,N-diethyl-4-iodobenzenesulfonamide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) results in a rapid exchange of the iodine atom for a lithium atom. This process generates the highly reactive intermediate, 4-(N,N-diethylsulfamoyl)phenyllithium. The rate of exchange follows the trend I > Br > Cl, making aryl iodides ideal substrates for this reaction. wikipedia.orgharvard.edu

Once formed, the lithiated intermediate is not isolated but is quenched in situ with an appropriate electrophile. nih.gov This allows for the clean and efficient formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position of the benzene ring. A variety of electrophiles can be used in this quenching step, leading to a diverse range of substituted derivatives.

Table 1: Examples of Electrophilic Quenches for Aryllithium Reagents

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Esters | Ethyl chloroformate | Ester |

| Alkyl Halides | Methyl iodide | Alkyl Group (e.g., Methyl) |

This two-step sequence of lithium-halogen exchange followed by an electrophilic quench represents a powerful strategy for the functionalization of the N,N-diethyl-4-iodobenzenesulfonamide scaffold. nih.gov

Derivatization through Modifications of the Sulfonamide Nitrogen

The sulfonamide group itself offers opportunities for derivatization, although the N,N-diethyl substitution pattern of the title compound precludes further direct alkylation at the nitrogen atom. However, related primary and secondary sulfonamides can be readily modified, for instance, through borrowing hydrogen catalysis, to generate a library of N-substituted analogues, including N,N-diethyl-4-iodobenzenesulfonamide itself.

Borrowing hydrogen (BH) catalysis is an atom-economical and environmentally benign method for the N-alkylation of amines and sulfonamides. researchgate.netrsc.org This methodology uses alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.orgorganic-chemistry.org The process involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition metal catalyst, which "borrows" the hydrogen. The resulting carbonyl compound then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. In the final step, the catalyst returns the borrowed hydrogen to the imine, yielding the N-alkylated sulfonamide. organic-chemistry.org

Ruthenium-based catalysts are particularly effective for this transformation. A common catalytic system involves [Ru(p-cymene)Cl₂]₂ in combination with bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphinoethyl)phenylphosphine (B1293866) (DPEphos). organic-chemistry.orgnih.gov

For example, 4-iodobenzenesulfonamide (B1222105) (the primary sulfonamide precursor) can be alkylated using this method. The reaction with ethanol, catalyzed by the ruthenium complex, would yield N-ethyl-4-iodobenzenesulfonamide and subsequently N,N-diethyl-4-iodobenzenesulfonamide. The reactions are typically carried out in a suitable solvent at elevated temperatures. While secondary alcohols can be used, they often require more forcing conditions than primary alcohols. nih.gov This catalytic approach avoids the use of traditional, more hazardous alkylating agents like alkyl halides. organic-chemistry.org

N,N-Diethyl-4-iodobenzenesulfonamide as a Precursor in Complex Molecule Synthesis

The presence of the aryl iodide functionality makes N,N-diethyl-4-iodobenzenesulfonamide a valuable building block for constructing more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

The introduction of an ethynyl (B1212043) group at the 4-position can be efficiently achieved via the Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org It is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. researchgate.net

In this context, N,N-diethyl-4-iodobenzenesulfonamide serves as the aryl halide component. The reaction involves a palladium catalyst, a copper(I) co-catalyst (typically copper(I) iodide), and an amine base such as triethylamine (B128534) or diisopropylamine. youtube.com The alkyne partner can be a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) or a simple terminal alkyne.

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | N,N-Diethyl-4-iodobenzenesulfonamide | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile Precursor |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Main Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst |

| Base | Triethylamine (Et₃N) | Alkyne Deprotonation / HX Scavenger |

The reaction with TMSA yields the silyl-protected alkyne, which can then be easily deprotected using a mild base (like potassium carbonate in methanol) or a fluoride (B91410) source to give the terminal alkyne, N,N-diethyl-4-ethynylbenzenesulfonamide. This product can serve as a versatile intermediate for further transformations, such as click chemistry or subsequent coupling reactions. nih.gov

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. nih.gov Therefore, developing methods to create fluorinated derivatives of N,N-diethyl-4-iodobenzenesulfonamide is of significant interest.

While direct fluorination of the existing aromatic ring can be challenging, modern electrophilic fluorinating agents offer potential pathways. Reagents like N-fluorobenzenesulfonimide (NFSI) are capable of direct C-H fluorination of (hetero)aromatic systems, sometimes requiring a transition metal catalyst (e.g., palladium). rsc.orgmdpi.com The regioselectivity of such a reaction on a substituted benzene ring like that in N,N-diethyl-4-iodobenzenesulfonamide would depend on the directing effects of the existing iodo and sulfonamide groups.

Alternatively, fluorinated analogues could be built synthetically. For instance, a fluorinated starting material could be carried through the synthetic sequence to produce a fluorinated version of the title compound. The versatility of the organometallic intermediates described in section 3.2.2 also allows for the potential introduction of fluorine-containing moieties by quenching with an appropriate electrophile. nih.gov

Spectroscopic and Structural Characterization of N,n Diethyl 4 Iodobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and signal intensities, the precise structure of a compound can be elucidated.

The ¹H NMR spectrum of N,N-diethyl-4-iodobenzenesulfonamide provides valuable information about the electronic environment of the protons in the molecule. The aromatic protons are observed as two distinct signals due to the para-substitution pattern on the benzene (B151609) ring. The protons ortho to the iodine atom are expected to resonate at a different chemical shift compared to the protons ortho to the sulfonamide group. The ethyl group protons also give rise to characteristic signals, a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with each other.

Table 1: Hypothetical ¹H NMR Data for N,N-Diethyl-4-iodobenzenesulfonamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 | Doublet | 2H | Ar-H (ortho to SO₂NEt₂) |

| 7.65 | Doublet | 2H | Ar-H (ortho to I) |

| 3.20 | Quartet | 4H | -CH₂- |

Note: This is a hypothetical data table based on known chemical shift values for similar compounds.

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In N,N-diethyl-4-iodobenzenesulfonamide, four signals are expected for the aromatic carbons, with the carbon atom bonded to the iodine showing a characteristic chemical shift. The two carbon atoms of the diethylamino group will also produce two separate signals.

Table 2: Hypothetical ¹³C NMR Data for N,N-Diethyl-4-iodobenzenesulfonamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 142.5 | Ar-C (para to I) |

| 138.0 | Ar-C (ortho to I) |

| 128.5 | Ar-C (ortho to SO₂NEt₂) |

| 100.0 | Ar-C (ipso to I) |

| 42.0 | -CH₂- |

Note: This is a hypothetical data table based on known chemical shift values for similar compounds.

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights and unambiguous assignments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of atoms within the molecule.

COSY: A 2D COSY experiment on N,N-diethyl-4-iodobenzenesulfonamide would show correlations between the methylene and methyl protons of the ethyl groups, confirming their coupling.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the ethyl groups and the aromatic protons to their corresponding carbon signals.

These advanced techniques are particularly useful for the structural elucidation of more complex derivatives of N,N-diethyl-4-iodobenzenesulfonamide. chemicalbook.comgoogle.com

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a technique used to identify the functional groups in a molecule based on the absorption of infrared radiation. The IR spectrum of N,N-diethyl-4-iodobenzenesulfonamide is expected to show characteristic absorption bands for the sulfonyl group, the aromatic ring, and the C-N and C-H bonds.

Key expected IR absorption bands include:

S=O stretching: Strong absorptions in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonamide group.

C=C aromatic stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

C-H stretching: Absorptions for aromatic C-H bonds are typically found above 3000 cm⁻¹, while those for aliphatic C-H bonds in the ethyl groups appear just below 3000 cm⁻¹.

C-N stretching: This vibration is expected in the 1200-1000 cm⁻¹ region.

C-I stretching: A weak absorption in the far-infrared region, typically around 600-500 cm⁻¹, can be attributed to the carbon-iodine bond.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. It is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. For sulfonamides, Raman spectroscopy can provide distinct signals for the SO₂ group. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for the qualitative and quantitative analysis of sulfonamide drugs. bldpharm.com This technique could be applied to N,N-diethyl-4-iodobenzenesulfonamide to obtain high-resolution molecular fingerprints and study its interactions with surfaces. proquest.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure and elemental composition of molecules. For a compound like N,N-diethyl-4-iodobenzenesulfonamide, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the determination of an unambiguous elemental formula from the exact mass. nih.gov Techniques like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry are capable of achieving the ultra-high resolution required for this type of analysis. mdpi.com

For N,N-diethyl-4-iodobenzenesulfonamide (molecular formula C₁₀H₁₄INO₂S), HRMS can verify its elemental composition by comparing the experimentally measured accurate mass of the molecular ion to the theoretically calculated exact mass. The difference, or mass error, is a key indicator of a correct formula assignment. This technique is crucial in pharmaceutical analysis for the definitive identification of compounds and the characterization of metabolites and impurities. mdpi.comnih.gov

The table below illustrates the expected HRMS data for the protonated molecular ion [M+H]⁺ of N,N-diethyl-4-iodobenzenesulfonamide.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄INO₂S |

| Species | [M+H]⁺ |

| Calculated Exact Mass | 356.9815 |

| Hypothetical Observed Mass | 356.9812 |

| Mass Error | -0.84 ppm |

This interactive table demonstrates how HRMS data is used to confirm the elemental composition of N,N-diethyl-4-iodobenzenesulfonamide with high confidence.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like many sulfonamide derivatives. nih.govnih.gov In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. researchgate.net

The resulting mass spectrum provides a fragmentation pattern, which serves as a molecular "fingerprint" for identification. For aromatic sulfonamides, characteristic fragmentation patterns often involve the cleavage of the sulfur-nitrogen (S-N) bond and the carbon-sulfur (C-S) bond. researchgate.net A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. researchgate.netnih.gov Other typical fragmentations for N,N-dialkylated sulfonamides include alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken, leading to the loss of an alkyl radical. libretexts.orgwhitman.edu

For N,N-diethyl-4-iodobenzenesulfonamide, GC-MS analysis would likely reveal several key fragments that can be used for its structural confirmation.

| Fragmentation Pathway | Description | Resulting Ion (m/z) |

| Molecular Ion | The intact molecule with one electron removed. | 355 |

| Alpha-Cleavage | Loss of a methyl radical (•CH₃) from one of the ethyl groups. | 340 |

| Loss of Ethene | McLafferty-type rearrangement leading to the loss of C₂H₄. | 327 |

| S-N Bond Cleavage | Loss of the diethylamino radical (•N(C₂H₅)₂). | 283 |

| C-S Bond Cleavage | Cleavage of the bond between the iodophenyl ring and the sulfur atom. | 72 ([N(C₂H₅)₂]⁺) |

| SO₂ Loss | Elimination of a neutral sulfur dioxide molecule. | 291 |

This interactive table outlines the predicted fragmentation patterns for N,N-diethyl-4-iodobenzenesulfonamide under GC-MS analysis, providing a basis for its identification.

X-ray Crystallography for Solid-State Structural Analysis (General technique applied to related compounds)

For benzenesulfonamide (B165840) derivatives, X-ray crystallography has been widely used to elucidate their solid-state structures and understand their binding modes when complexed with biological targets such as carbonic anhydrase. tandfonline.comnih.gov The analysis of related sulfonamide structures reveals key geometric parameters. For example, the sulfur atom in the sulfonamide group typically exhibits a distorted tetrahedral geometry, and the S=O bond lengths are highly conserved. nsf.govnih.gov

The table below presents typical crystallographic data that would be obtained for a benzenesulfonamide derivative, based on published data for related structures.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.618 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 4 |

This interactive table summarizes representative X-ray crystallographic data for a related sulfonamide, illustrating the detailed structural information provided by this technique.

Complexation and Photophysical Properties of N,n Diethyl 4 Iodobenzenesulfonamide Derivatives

Metal Ion Complexation Studies

The ability of N,N-diethyl-4-iodobenzenesulfonamide derivatives to form complexes with metal ions has been investigated in acetonitrile (B52724). researchgate.net The studies focused on observing changes in the spectral properties of the compounds upon the introduction of various metal ions, which indicates the formation of a complex. researchgate.net

The complexation behavior of N,N-diethyl-4-iodobenzenesulfonamide derivatives with alkali metal ions, specifically Lithium (Li(I)) and Sodium (Na(I)), has been evaluated. researchgate.net Studies conducted in acetonitrile solution monitored the changes in the spectral properties of the benzenesulfonamide (B165840) compounds upon interaction with these ions. researchgate.net These interactions are foundational to understanding the ion-binding capabilities of the sulfonamide group. researchgate.net

Investigations have also been extended to alkaline earth metal ions, including Calcium (Ca(II)) and Magnesium (Mg(II)). researchgate.net The interactions between these divalent cations and the benzenesulfonamide derivatives were studied to compare their complexation properties with monovalent alkali metals. researchgate.net The changes in spectral characteristics upon the addition of Ca(II) and Mg(II) ions in an acetonitrile medium were recorded to assess the extent and nature of the complex formation. researchgate.net

The interactions with transition metal ions, particularly Zinc (Zn(II)) and Copper (Cu(II)), have been a subject of study. researchgate.net These ions are known for their strong coordination capabilities. The research analyzed the spectral shifts and changes in intensity in the presence of Zn(II) and Cu(II) to characterize the complexation behavior of the N,N-diethyl-4-iodobenzenesulfonamide derivatives with these metals. researchgate.net

The structure of the benzenesulfonamide derivatives plays a significant role in their complexation behavior. researchgate.net Studies have compared derivatives with different electron donor groups (such as pyrrole, indole (B1671886), and carbazole) and acceptor groups. researchgate.net It was observed that the nature of the electron donor linking sites influences the emission characteristics, which in turn can affect the signaling behavior upon ion complexation. researchgate.net In contrast, the acceptor linking sites were found to have no significant effect on the spectral properties of these particular derivatives. researchgate.net

Table 1: Metal Ions Investigated for Complexation with N,N-Diethyl-4-iodobenzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Ion Class | Specific Ion |

|---|---|

| Alkali Metal | Na(I) |

| Alkali Metal | Li(I) |

| Alkaline Earth Metal | Ca(II) |

| Alkaline Earth Metal | Mg(II) |

| Transition Metal | Zn(II) |

Photophysical Behavior of N,N-Diethyl-4-iodobenzenesulfonamide Derivatives

The photophysical properties of N,N-diethyl-4-iodobenzenesulfonamide and related derivatives have been characterized to understand their behavior as potential fluorescent probes. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N,N-diethyl-4-iodobenzenesulfonamide |

| Lithium |

| Sodium |

| Calcium |

| Magnesium |

| Zinc |

| Copper |

| Pyrrole |

| Indole |

| Carbazole |

Computational and Mechanistic Investigations of N,n Diethyl 4 Iodobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity.

Analysis of Atomic Charges (e.g., Hirshfeld charges) and Electron Density Distributions

An analysis of atomic charges, for instance through Hirshfeld charge analysis, would reveal the distribution of electron density across the N,N-diethyl-4-iodobenzenesulfonamide molecule. This would identify the electron-rich and electron-deficient centers. It is expected that the oxygen and nitrogen atoms of the sulfonamide group would carry partial negative charges, while the sulfur atom and the carbon atom attached to the iodine would be electrophilic centers. The distribution of electron density would be crucial in predicting the sites susceptible to nucleophilic or electrophilic attack.

HOMO/LUMO Orbital Analysis for Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For N,N-diethyl-4-iodobenzenesulfonamide, the HOMO would likely be localized on the iodine atom and the benzene (B151609) ring, while the LUMO would be associated with the sulfonyl group and the aromatic ring.

Theoretical Studies of Reaction Mechanisms

Theoretical studies are invaluable for mapping out the intricate details of reaction pathways, including the structures of transition states and the energetics of each step.

Mechanistic Elucidation of Cross-Coupling and Directed Metalation Pathways

N,N-diethyl-4-iodobenzenesulfonamide is a potential substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the presence of the iodine atom. Computational studies could elucidate the step-by-step mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. Furthermore, the sulfonamide group can act as a directed metalating group. Theoretical calculations could model the process of ortho-lithiation, providing insights into the regioselectivity and the stability of the resulting organometallic intermediates.

Acidity (pKa) Studies and Their Impact on Reactivity

The acidity of the protons in a molecule is a key determinant of its reactivity, particularly in base-mediated reactions. Computational methods can be employed to predict the pKa values of the various protons in N,N-diethyl-4-iodobenzenesulfonamide. The most acidic protons are expected to be those on the carbon atoms adjacent to the sulfonyl group on the benzene ring, as well as the alpha-protons on the ethyl groups. The calculated pKa values would provide a quantitative measure of their acidity and help in understanding the molecule's behavior in the presence of bases, which is crucial for planning and interpreting reactions involving this compound.

Advanced Academic and Research Applications of N,n Diethyl 4 Iodobenzenesulfonamide

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of N,N-diethyl-4-iodobenzenesulfonamide make it a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The iodo-aromatic core provides a reactive site for the introduction of various substituents, while the sulfonamide moiety can be a crucial pharmacophore or a directing group in subsequent synthetic transformations.

In the synthesis of pharmaceutical agents, the benzenesulfonamide (B165840) scaffold is a common structural motif found in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. N,N-diethyl-4-iodobenzenesulfonamide can serve as a building block to construct more elaborate sulfonamide-containing molecules. The iodine atom allows for the strategic introduction of diverse chemical functionalities through carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

For instance, it can be envisioned as a precursor for the synthesis of novel kinase inhibitors, where the sulfonamide group might interact with key amino acid residues in the enzyme's active site, and the rest of the molecule, built upon the iodo-aromatic core, can be tailored to achieve high potency and selectivity.

Applications in Catalysis Research

The reactivity of the carbon-iodine bond in N,N-diethyl-4-iodobenzenesulfonamide makes it a prime candidate for applications in catalysis research, particularly in the realm of palladium-catalyzed transformations.

N,N-diethyl-4-iodobenzenesulfonamide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the aryl iodide bond. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. N,N-diethyl-4-iodobenzenesulfonamide can react with various aryl or vinyl boronic acids or their esters to form biaryl or aryl-vinyl sulfonamides. These products are of interest in materials science for the development of organic light-emitting diodes (OLEDs) and as intermediates in pharmaceutical synthesis. nih.govnih.gov

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. nih.govresearchgate.net The reaction of N,N-diethyl-4-iodobenzenesulfonamide with various alkenes would lead to the formation of substituted styrenes or other vinylated arenes bearing a sulfonamide group. These products can serve as monomers for polymerization or as precursors for further synthetic modifications. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org The coupling of N,N-diethyl-4-iodobenzenesulfonamide with alkynes would yield arylalkynylsulfonamides. These compounds have applications in the synthesis of conjugated materials and as building blocks for more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org N,N-diethyl-4-iodobenzenesulfonamide can be coupled with a wide range of primary and secondary amines to produce N-aryl sulfonamides, which are important structures in many biologically active molecules. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 1: Hypothetical Palladium-Catalyzed Reactions with N,N-diethyl-4-iodobenzenesulfonamide This table presents illustrative examples of potential reactions and products based on established catalytic methods.

| Reaction Type | Coupling Partner | Potential Product Structure | Significance of Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Precursor for advanced materials and pharmaceuticals | |

| Heck | Styrene | Monomers for polymers, fluorescent materials | |

| Sonogashira | Phenylacetylene | Building blocks for conjugated systems and heterocycles | |

| Buchwald-Hartwig | Aniline | Core structures in medicinal chemistry |

While less common, the sulfonamide nitrogen in N,N-diethyl-4-iodobenzenesulfonamide, after appropriate modification, could potentially serve as a coordinating atom in a ligand scaffold for metal-catalyzed reactions. The synthesis of novel ligands is a continuous effort in catalysis research to improve reaction efficiency, selectivity, and scope.

Through a series of synthetic steps, the aryl iodide of N,N-diethyl-4-iodobenzenesulfonamide could be transformed into a phosphine (B1218219), pyridine, or other coordinating group. The resulting molecule would be a bidentate or tridentate ligand where the sulfonamide oxygen or nitrogen could participate in metal coordination. The steric and electronic properties of such a ligand could be fine-tuned by modifying the substituents on the sulfonamide nitrogen and the aromatic ring, potentially leading to catalysts with unique reactivity. The synthesis of P,N-heterocyclic phosphine ligands, for example, is an active area of research. researchgate.net

Utility in Chemical Biology as a Molecular Probe

Molecular probes are essential tools in chemical biology for studying biological processes in living systems. The sulfonamide group is a known zinc-binding motif present in many enzyme inhibitors. N,N-diethyl-4-iodobenzenesulfonamide could serve as a scaffold for the development of novel molecular probes.

The aryl iodide functionality allows for the straightforward attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels via cross-coupling reactions. The resulting bifunctional molecules could be used to investigate the role of specific enzymes, such as carbonic anhydrases or matrix metalloproteinases, in cellular processes. For example, a fluorescently tagged derivative of N,N-diethyl-4-iodobenzenesulfonamide could be used to visualize the localization of a target enzyme within a cell using fluorescence microscopy. The development of novel probes for protein labeling is an ongoing area of research. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

The unique combination of a reactive aryl iodide and a potentially directing sulfonamide group makes N,N-diethyl-4-iodobenzenesulfonamide an interesting substrate for the development of novel synthetic methodologies. Researchers are constantly seeking to expand the toolbox of organic synthesis with more efficient, selective, and sustainable reactions.

For example, this compound could be used to explore new ortho-functionalization reactions, where the sulfonamide group directs a metal catalyst to the adjacent C-H bond. Such a directed C-H activation strategy would allow for the selective introduction of substituents at a position that is typically difficult to access. Furthermore, the development of novel transition metal-catalyzed cross-coupling reactions is an active field of research where new substrates can lead to new discoveries. mit.edu

The reactivity of the C-I bond could also be exploited in the development of novel radical-based transformations or photoredox-catalyzed reactions, which are rapidly emerging as powerful synthetic tools.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-4-iodobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves the reaction of 4-iodobenzenesulfonyl chloride with diethylamine in anhydrous dichloromethane under nitrogen atmosphere. Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Reaction progress can be monitored using TLC (Rf ~0.4 in 30% ethyl acetate/hexane). Post-synthesis, recrystallization from ethanol/water improves purity (>95% by HPLC).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N,N-diethyl-4-iodobenzenesulfonamide?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.1 ppm (t, 6H, NCH₂CH₃), δ 3.3 ppm (q, 4H, NCH₂), δ 7.6–7.8 ppm (m, 4H, aromatic protons adjacent to sulfonamide and iodine). ¹³C NMR confirms the iodine substitution at C4 (δ 98 ppm for C-I coupling) .

- X-ray Crystallography : Single-crystal analysis reveals weak hydrogen bonds between sulfonamide oxygen and adjacent molecules, influencing packing efficiency. Crystallization in ethanol yields orthorhombic crystals (space group Pna2₁) .

- Elemental Analysis : Validate molecular formula (C₁₀H₁₃IN₂O₂S) with ≤0.3% deviation for C, H, N.

Q. What safety protocols are essential when handling N,N-diethyl-4-iodobenzenesulfonamide in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with water if exposed. Store in airtight containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How can hydrolysis mechanisms of N,N-diethyl-4-iodobenzenesulfonamide be studied under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via UV-Vis (λmax = 260 nm for sulfonate intermediates) and LC-MS to identify products (e.g., 4-iodobenzenesulfonic acid). Use Arrhenius plots to determine activation energy and propose a base-catalyzed pathway involving nucleophilic attack on the sulfur center .

Q. What advanced analytical methods resolve contradictions in reported spectral data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO for polar derivatives to stabilize specific conformers. Cross-validate with 2D NMR (COSY, HSQC) and computational chemistry (DFT calculations for expected δ values). For conflicting crystallographic data, re-index diffraction patterns using CrysAlisPro and check for twinning .

Q. How can N,N-diethyl-4-iodobenzenesulfonamide be utilized in enzyme inhibition studies?

- Methodological Answer : Screen against carbonic anhydrase isoforms via stopped-flow assays (measuring CO₂ hydration rates). IC₅₀ values are determined by varying inhibitor concentrations (1 nM–100 µM). Molecular docking (AutoDock Vina) predicts binding modes, with emphasis on sulfonamide-Zn²⁺ coordination and iodine’s hydrophobic interactions in the active site .

Q. What strategies improve the compound’s stability in material science applications (e.g., as a ligand)?

- Methodological Answer : Stabilize via coordination with transition metals (e.g., Pd(II) or Cu(I)) in non-aqueous solvents. Thermogravimetric analysis (TGA) under N₂ assesses decomposition temperatures. For MOF synthesis, optimize ligand:metal ratios (1:2) in DMF at 120°C for 48 hours .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Divergent Suzuki-Miyaura coupling yields (e.g., 40% vs. 85%) may stem from iodide dissociation kinetics. Use Pd(PPh₃)₄ with rigorous degassing (freeze-pump-thaw cycles) and anhydrous toluene. Monitor reaction progress via GC-MS. Contradictions in aryl-iodide reactivity can be resolved by comparing oxidative addition rates via DFT (B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.